molecular formula C19H21BrN2O3 B244889 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

Katalognummer B244889
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: CSIUYMWEECJYAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide, also known as BPN14770, is a small molecule drug candidate that has been developed for the treatment of cognitive disorders, such as Alzheimer's disease. BPN14770 has been shown to improve cognitive function in animal models and has the potential to be a promising therapeutic agent for the treatment of cognitive impairments in humans.

Wirkmechanismus

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide increases the levels of cAMP in the brain, which in turn activates a signaling pathway that is important for learning and memory.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have several biochemical and physiological effects in the brain. In animal models, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been shown to increase the levels of cAMP and to activate the protein kinase A (PKA) signaling pathway, which is important for synaptic plasticity and memory formation. 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide in lab experiments are its specificity for PDE4D and its ability to cross the blood-brain barrier. However, the limitations of using 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide in lab experiments are its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

Future research on 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide should focus on its potential therapeutic effects in humans with cognitive disorders, such as Alzheimer's disease and Fragile X syndrome. In addition, future studies should investigate the optimal dosing and administration of 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide, as well as its potential side effects and interactions with other drugs. Finally, future research should explore the potential use of 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide in combination with other therapeutic agents for the treatment of cognitive disorders.

Synthesemethoden

The synthesis of 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide involves several steps, starting with the reaction of 2-bromo-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzoic acid to form the amide intermediate. The amide is then reacted with pentanoyl chloride to form the final product, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic effects in cognitive disorders. In preclinical studies, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to have neuroprotective effects and to promote the growth of new neurons in the brain.

Eigenschaften

Molekularformel

C19H21BrN2O3

Molekulargewicht

405.3 g/mol

IUPAC-Name

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3/c1-3-4-8-18(23)21-14-6-5-7-15(12-14)22-19(24)16-11-13(20)9-10-17(16)25-2/h5-7,9-12H,3-4,8H2,1-2H3,(H,21,23)(H,22,24)

InChI-Schlüssel

CSIUYMWEECJYAR-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Kanonische SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.